molecular formula C20H18O5 B1247454 Glyceollin III CAS No. 61080-23-7

Glyceollin III

Cat. No. B1247454
CAS RN: 61080-23-7
M. Wt: 338.4 g/mol
InChI Key: MIYTVBARXCVVHZ-RYGJVYDSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Glyceollin III is a benzofuropyranochromene that is 1,2-dihydro-6H-[1]benzofuro[3,2-c]furo[3,2-g]chromene substituted at positions 6a and 9 by hydroxy groups and at position 2 by a prop-1-en-2-yl group. It has a role as an anti-estrogen, an antifungal agent and a phytoalexin.

Scientific Research Applications

Anticancer Properties

Glyceollin III, along with other glyceollins, has shown notable antiestrogenic effects which are significant in cancer research. Studies have demonstrated its ability to suppress estrogen-dependent tumor growth, particularly in breast and ovarian cancer. Glyceollins interfere with estrogen receptor function and have been considered as potential agents in cancer prevention or treatment. For example, a study observed that treatment with glyceollin suppressed estrogen-stimulated tumor growth in specific cancer cell lines, suggesting its utility as an antiestrogenic agent (Salvo et al., 2006). Another study highlighted Glyceollin I as the active antiestrogenic component in the glyceollin mixture, providing insights into its distinct biological activities (Zimmermann et al., 2010).

Insulin Sensitivity and Diabetes Management

Glyceollins have been researched for their potential role in improving insulin sensitivity and managing diabetes. They have been found to enhance insulin-stimulated glucose uptake in adipocytes and potentiate insulinotropic actions, which could be beneficial in regulating glucose homeostasis. A study demonstrated that glyceollins improved glucose tolerance and potentiated glucose-stimulated insulin secretion in diabetic mice, suggesting their potential as therapeutic agents in diabetes management (Park et al., 2010).

Antioxidant and Anti-Inflammatory Activities

Glyceollins have been identified for their antioxidant and anti-inflammatory properties. These activities make glyceollins potential candidates for therapeutic applications in conditions related to oxidative stress and inflammation. Research indicates that glyceollins possess antimicrobial and antioxidant activity, along with effects on glucose and lipid metabolism, suggesting their broader health-promoting effects beyond anticancer properties (Bamji & Corbitt, 2017).

Tissue Distribution Studies

Understanding the tissue distribution of glyceollins, particularly Glyceollin III, is crucial in assessing their therapeutic potential and efficacy. Studies have investigated the accumulation of glyceollins in various organs, which is essential for determining their bioavailability and systemic effects. One such study reported on the distribution of glyceollins in rat organs, providing valuable data for future pharmacological applications (Zhang et al., 2021).

Potential for Hormesis and Lifespan Extension

Research has explored the hormetic effects of Glyceollin I (related to Glyceollin III) and its impact on lifespan extension. At low doses, Glyceollin I has shown potential in extending the lifespan of yeast, suggesting a possible calorie restriction mimetic effect. This research opens avenues for studying glyceollins in aging and related diseases (Liu et al., 2014).

properties

CAS RN

61080-23-7

Product Name

Glyceollin III

Molecular Formula

C20H18O5

Molecular Weight

338.4 g/mol

IUPAC Name

(1S,6S,13S)-6-prop-1-en-2-yl-7,11,20-trioxapentacyclo[11.7.0.02,10.04,8.014,19]icosa-2(10),3,8,14(19),15,17-hexaene-13,17-diol

InChI

InChI=1S/C20H18O5/c1-10(2)15-6-11-5-13-17(8-16(11)24-15)23-9-20(22)14-4-3-12(21)7-18(14)25-19(13)20/h3-5,7-8,15,19,21-22H,1,6,9H2,2H3/t15-,19-,20+/m0/s1

InChI Key

MIYTVBARXCVVHZ-RYGJVYDSSA-N

Isomeric SMILES

CC(=C)[C@@H]1CC2=CC3=C(C=C2O1)OC[C@@]4([C@H]3OC5=C4C=CC(=C5)O)O

SMILES

CC(=C)C1CC2=CC3=C(C=C2O1)OCC4(C3OC5=C4C=CC(=C5)O)O

Canonical SMILES

CC(=C)C1CC2=CC3=C(C=C2O1)OCC4(C3OC5=C4C=CC(=C5)O)O

synonyms

glyceollin III

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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